1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
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Overview
Description
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a complex structure that includes a chloropyridine moiety, a piperidine ring, and an acetate ester group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps:
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Formation of the Chloropyridine Intermediate: : The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the piperidine ring. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine under reflux conditions to form the 4-(3-chloropyridin-4-yloxy)piperidine intermediate. This reaction may be catalyzed by a palladium catalyst in the presence of a ligand such as triphenylphosphine (PPh3).
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Acetylation: : The final step involves the acetylation of the piperidine intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine (TEA) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening of catalysts, and solvent recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH or K2CO3 in DMF or THF.
Hydrolysis: HCl or NaOH in water.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Pharmacology: The compound can be studied for its interaction with various biological targets, including receptors and enzymes.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals and materials science.
Biological Studies: The compound can be used in studies investigating its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The chloropyridine moiety may enhance binding affinity and specificity, while the acetate group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-(2-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- **1-(4-(3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- **1-(4-(3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
Uniqueness
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is unique due to the presence of the 3-chloropyridine moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
[1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-11(20)23-16(2,3)15(21)19-8-5-12(6-9-19)22-14-4-7-18-10-13(14)17/h4,7,10,12H,5-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUPFAJJYBBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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